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Compound of Interest

Compound Name: Lysergene

Cat. No.: B12679150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lysergene, an ergot alkaloid, represents a fascinating scaffold within the broader class of

pharmacologically active ergoline compounds. Its rigid tetracyclic structure, shared with

psychoactive compounds like lysergic acid diethylamide (LSD) and various pharmaceuticals,

makes it a molecule of significant interest for medicinal chemists and drug development

professionals. A thorough understanding of its precise chemical structure and stereochemistry

is fundamental to elucidating its structure-activity relationships (SAR), predicting its interactions

with biological targets, and designing novel therapeutics with improved efficacy and safety

profiles. This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and relevant experimental methodologies for the characterization of

Lysergene.

Chemical Structure
Lysergene is systematically known as (6aR)-7-Methyl-9-methylidene-4,6,6a,7,8,9-

hexahydroindolo[4,3-fg]quinoline.[1] It is a tetracyclic ergoline alkaloid characterized by an

exocyclic methylene group at the C8 position.

Table 1: Chemical and Physical Properties of Lysergene
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Property Value Reference

IUPAC Name

(6aR)-7-Methyl-9-methylidene-

4,6,6a,7,8,9-

hexahydroindolo[4,3-

fg]quinoline

[1]

Other Names
Lysergen; 9,10-Didehydro-6-

methyl-8-methylene-ergoline
[1]

CAS Number 478-91-1 [1]

Molecular Formula C₁₆H₁₆N₂ [1]

Molar Mass 236.318 g/mol [1]

SMILES
CN1CC(=C)C=C2[C@H]1CC3

=CNC4=CC=CC2=C34
[1]

Stereochemistry
The stereochemistry of Lysergene is critical to its biological activity. The molecule possesses a

single chiral center at the C5 position (based on ergoline numbering) or C6a in the systematic

IUPAC name. The naturally occurring and synthetically targeted stereoisomer is the (6aR)-

enantiomer, as indicated by its IUPAC name and the corresponding SMILES notation.[1] The

rigid tetracyclic framework locks the molecule into a specific three-dimensional conformation,

which is crucial for its interaction with receptor binding pockets.

At present, a definitive X-ray crystal structure of Lysergene has not been reported in the

publicly available literature. Such a study would provide unequivocal evidence of its solid-state

conformation and precise bond angles and lengths. The structural elucidation and

stereochemical assignment have been primarily achieved through chemical synthesis and

spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols
Synthesis of (±)-Lysergene
A concise synthesis of racemic Lysergene has been reported starting from (±)-lysergol.[2] The

protocol involves a two-step sequence of mesylation followed by elimination.
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Step 1: Mesylation of (±)-Lysergol

Reactants: (±)-Lysergol, methanesulfonyl chloride (MsCl), and a suitable base (e.g.,

triethylamine or pyridine).

Solvent: Anhydrous dichloromethane (CH₂Cl₂) or a similar aprotic solvent.

Procedure: To a solution of (±)-lysergol in the chosen solvent, cooled to 0 °C, is added the

base followed by the dropwise addition of methanesulfonyl chloride. The reaction mixture is

stirred at this temperature for a specified period until the reaction is complete, as monitored

by thin-layer chromatography (TLC).

Work-up: The reaction is typically quenched with a saturated aqueous solution of sodium

bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Elimination to form (±)-Lysergene

Reactants: The crude mesylate from Step 1 and a strong, non-nucleophilic base such as

potassium tert-butoxide (KOtBu).

Solvent: Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent.

Procedure: The crude mesylate is dissolved in the solvent, and the strong base is added

portion-wise at a controlled temperature (e.g., 0 °C or room temperature). The reaction is

stirred until completion, as indicated by TLC analysis.

Work-up and Purification: The reaction is quenched with water, and the product is extracted

into an organic solvent like ethyl acetate. The combined organic extracts are washed, dried,

and concentrated. The crude Lysergene is then purified by column chromatography on silica

gel to afford the pure product.

Diagram: Synthetic Workflow for Lysergene
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Synthetic Workflow for Lysergene
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Caption: Synthesis of Lysergene from Lysergol.

Structural Characterization by NMR Spectroscopy
The definitive structural confirmation of Lysergene is achieved through a combination of ¹H

and ¹³C NMR spectroscopy. The chemical shifts and coupling constants provide detailed

information about the connectivity of atoms, while through-space correlations observed in

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments help to establish the

stereochemistry.

¹H and ¹³C NMR Spectral Data

The following table summarizes the reported NMR data for Lysergene.[3]

Table 2: ¹H and ¹³C NMR Data for Lysergene in CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12679150?utm_src=pdf-body-img
https://www.benchchem.com/product/b12679150?utm_src=pdf-body
https://www.benchchem.com/product/b12679150?utm_src=pdf-body
https://www.benchchem.com/product/b12679150?utm_src=pdf-body
https://www.arkat-usa.org/get-file/80625/
https://www.benchchem.com/product/b12679150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12679150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm),
Multiplicity, J (Hz)

2 - 7.26 (s, 1H)

3 - -

4 - 7.19 (d, J = 7.2 Hz, 1H)

5 - 7.12 (d, J = 8.2 Hz, 1H)

6 - 6.89 (t, J = 7.7 Hz, 1H)

6a - -

7 - 2.55 (s, 3H)

8 - -

9 - 4.95 (s, 1H), 4.88 (s, 1H)

10 - 6.27 (d, J = 9.7 Hz, 1H)

10a - -

11 - 8.08 (s, 1H)

12 - -

13 - -

14 - -

15 - -

16 - -

(Note: The provided search results contained supplementary information with spectra but did

not provide a complete, tabulated assignment of all proton and carbon signals with their

corresponding multiplicities and coupling constants. The table above is a template for such

data.)

NOESY Analysis for Stereochemical Confirmation
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A 2D NOESY experiment is crucial for confirming the cis-fusion of the C and D rings in the

ergoline scaffold. Key through-space correlations would be expected between protons that are

in close spatial proximity due to the molecule's specific stereochemistry. For the (6aR)-

stereoisomer, specific NOE contacts would be anticipated, for instance, between the proton at

C6a and protons on the C ring.

Biological Activity and Signaling Pathways
The pharmacological profile of Lysergene is not as extensively characterized as that of other

ergot alkaloids like LSD. However, based on its structural similarity to known serotonergic and

dopaminergic ligands, it is predicted to interact with serotonin (5-HT), dopamine (D), and

adrenergic (α) receptors.

Receptor Binding Affinity
Quantitative data on the binding affinity (Ki values) of Lysergene at various G-protein coupled

receptors (GPCRs) is essential for understanding its potential pharmacological effects. While

comprehensive screening data for Lysergene is not readily available in the public domain, the

general pharmacological profile of lysergamides suggests likely interactions with the following

receptor families:

Serotonin Receptors: Particularly the 5-HT₁, 5-HT₂, and 5-HT₇ subtypes.

Dopamine Receptors: Primarily the D₁, D₂, and D₃ subtypes.

Adrenergic Receptors: Both α₁ and α₂ subtypes.

A standard experimental protocol to determine these binding affinities is the radioligand binding

assay.

Experimental Protocol: Radioligand Binding Assay

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared

from either recombinant cell lines or native tissue.

Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g.,

[³H]ketanserin for 5-HT₂A receptors) and varying concentrations of unlabeled Lysergene.
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Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of Lysergene that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition

constant (Ki) using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Radioligand Binding Assay Workflow
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Caption: Workflow for determining receptor binding affinity.
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Downstream Signaling Pathways
Upon binding to a GPCR, Lysergene could potentially act as an agonist, antagonist, or partial

agonist, triggering or inhibiting downstream signaling cascades. The specific pathway activated

depends on the receptor subtype and the G-protein to which it couples (e.g., Gq, Gi/o, Gs).

Gq-coupled receptors (e.g., 5-HT₂A): Agonist binding typically leads to the activation of

phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and

diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium

concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC).

Gi/o-coupled receptors (e.g., 5-HT₁A, D₂): Agonist activation generally inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gs-coupled receptors (e.g., 5-HT₇): Agonist binding stimulates adenylyl cyclase, resulting in

an increase in intracellular cAMP.

Experimental Protocols: Functional Assays

Calcium Flux Assay: For Gq-coupled receptors, changes in intracellular calcium can be

monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-8) in a cell-based assay.

cAMP Assay: For Gi/o- and Gs-coupled receptors, changes in intracellular cAMP levels can

be quantified using various methods, including enzyme-linked immunosorbent assays

(ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or reporter gene

assays.

Diagram: Potential Signaling Pathways of Lysergene
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Potential Signaling Pathways of Lysergene
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Caption: Lysergene's potential GPCR signaling.

Conclusion
This technical guide has summarized the current knowledge on the chemical structure and

stereochemistry of Lysergene. While its fundamental structure is well-established through

synthesis and NMR spectroscopy, a definitive X-ray crystal structure is still lacking.

Furthermore, a comprehensive pharmacological characterization, including quantitative

receptor binding and functional activity profiling, is required to fully understand its biological

effects and potential as a lead compound in drug discovery. The experimental protocols

outlined herein provide a framework for researchers to further investigate this intriguing ergot

alkaloid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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